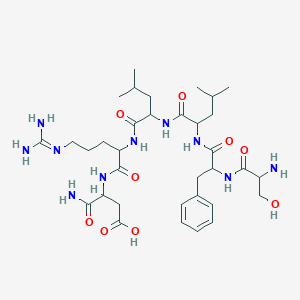

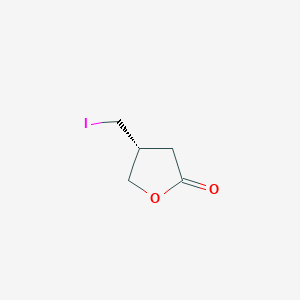

![molecular formula C35H36F2N8O9S2 B14803370 [2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isavuconazonium sulfate is a systemic antifungal medication belonging to the triazole class. It is marketed under the brand name Cresemba and is used to treat invasive aspergillosis and mucormycosis . This compound is a prodrug, which means it is converted into its active form, isavuconazole, in the body . Isavuconazonium sulfate can be administered orally or intravenously .

Preparation Methods

The synthesis of isavuconazonium sulfate involves several steps. One efficient and practical method uses an anion exchange resin instead of sulfuric acid to introduce the bisulfate anion . This method has been optimized for industrial-scale production, achieving a high yield and purity . Another approach involves obtaining a trifluoroacetate salt of isavuconazonium and converting it to the sulfate salt in the presence of a compound containing a bisulfate ion . The process includes the use of microporous resins and lyophilization from the aqueous phase .

Chemical Reactions Analysis

Isavuconazonium sulfate undergoes various chemical reactions, primarily focusing on its conversion to isavuconazole. The prodrug is rapidly hydrolyzed in the blood by plasma esterases to produce isavuconazole . Isavuconazole then inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition leads to the accumulation of methylated sterol precursors and depletion of ergosterol, weakening the fungal cell membrane .

Scientific Research Applications

Isavuconazonium sulfate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to treat invasive fungal infections such as aspergillosis and mucormycosis . The compound’s broad-spectrum antifungal activity makes it effective against various yeasts, molds, and dimorphic fungi . Additionally, isavuconazonium sulfate is being studied for its potential use in preventing invasive fungal diseases in high-risk patients, such as those undergoing hematopoietic stem cell transplantation . Its predictable pharmacokinetics and fewer drug interactions compared to other antifungals make it a valuable option for managing complex fungal infections .

Mechanism of Action

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed in the blood to its active form, isavuconazole . Isavuconazole inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition disrupts the fungal cell membrane’s structure and function, leading to the accumulation of methylated sterol precursors and depletion of ergosterol . The weakened cell membrane ultimately results in the death of the fungal cells .

Comparison with Similar Compounds

Isavuconazonium sulfate is compared with other triazole antifungals such as voriconazole and posaconazole. While all three compounds have broad-spectrum antifungal activity, isavuconazonium sulfate offers several advantages. It has a more predictable pharmacokinetic profile, fewer drug interactions, and improved tolerability . Additionally, isavuconazonium sulfate does not require a cyclodextrin vehicle for intravenous administration, reducing the risk of nephrotoxicity . Other similar compounds include itraconazole and fluconazole, but isavuconazonium sulfate’s broader spectrum of activity and better safety profile make it a preferred choice for treating invasive fungal infections .

Properties

Molecular Formula |

C35H36F2N8O9S2 |

|---|---|

Molecular Weight |

814.8 g/mol |

IUPAC Name |

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22?,23?,35-;/m1./s1 |

InChI Key |

LWXUIUUOMSMZKJ-DRQCEDIHSA-M |

Isomeric SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)

![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)

![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)

![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)

![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)